5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide
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Overview
Description
5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide is a synthetic organic compound with the molecular formula C14H21FN2O It is characterized by the presence of an amino group, a fluorine atom, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide typically involves multiple steps. One common route starts with 2-fluoro-4-nitrotoluene as the raw material. The steps include:
Oxidation: Potassium permanganate is used to oxidize 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid.
Chlorination: Thionyl chloride is used to convert 2-fluoro-4-nitrobenzoic acid to 2-fluoro-4-nitrobenzoyl chloride.
Amination: Methylamine is used to introduce the methylamino group, forming 2-fluoro-4-nitro-N-methylbenzamide.
Reduction: Palladium on carbon (Pd/C) is used to reduce the nitro group to an amino group, yielding 5-amino-2-fluoro-N-methylbenzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or functionalized benzamide derivatives.
Scientific Research Applications
5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical compounds, particularly as potential androgen receptor antagonists and kinase inhibitors.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide involves its interaction with specific molecular targets, such as androgen receptors or kinases. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. This makes it a potential candidate for the treatment of diseases like prostate cancer .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-fluoro-N-methylbenzamide: Similar structure but lacks the 4-methylpentan-2-yl group.
5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: Contains a chloro and sulfamoyl group instead of the 4-methylpentan-2-yl group.
Uniqueness
5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide is unique due to the presence of the 4-methylpentan-2-yl group, which can significantly influence its chemical properties and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Properties
CAS No. |
1274060-43-3 |
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Molecular Formula |
C14H21FN2O |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
5-amino-2-fluoro-N-methyl-N-(4-methylpentan-2-yl)benzamide |
InChI |
InChI=1S/C14H21FN2O/c1-9(2)7-10(3)17(4)14(18)12-8-11(16)5-6-13(12)15/h5-6,8-10H,7,16H2,1-4H3 |
InChI Key |
USIPWDGDDRMZKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)N(C)C(=O)C1=C(C=CC(=C1)N)F |
Purity |
95 |
Origin of Product |
United States |
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